1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Description
This compound (CAS: 314039-43-5) features a dibenzo[b,f]azepine core linked via a sulfanyl-ethanone bridge to a [1,2,4]triazolo[3,4-b][1,3]benzothiazole moiety. Its molecular formula is C₁₈H₁₆N₄OS, with a molecular weight of 336.413 g/mol . The sulfanyl (-S-) linkage likely influences metabolic stability and redox-sensitive interactions .
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS2/c29-22(15-30-23-25-26-24-28(23)20-11-5-6-12-21(20)31-24)27-18-9-3-1-7-16(18)13-14-17-8-2-4-10-19(17)27/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESYKQPZKRRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C5N4C6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves multiple steps:
Formation of the dibenzoazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazolobenzothiazole moiety: This involves the reaction of benzothiazole derivatives with triazole precursors, often under reflux conditions.
Linking the two moieties: The final step involves the formation of the sulfanyl-ethanone bridge, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dibenzoazepine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for neurological disorders.
Materials Science: Possible applications in the development of organic semiconductors or as a building block for complex molecular architectures.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone depends on its specific application:
Neurological Effects: It may interact with neurotransmitter receptors or ion channels, modulating their activity.
Enzymatic Inhibition: It could act as an inhibitor of specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Dibenzoazepine Derivatives
a. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS: 79752-03-7)
- Molecular Formula : C₁₆H₁₄N₂O₃
- Key Differences: Substitution: Nitro group at position 3 of the dibenzoazepine ring instead of the triazolobenzothiazole-sulfanyl moiety. This compound may exhibit altered pharmacokinetics (e.g., faster metabolic clearance) compared to the target compound .
b. 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone
- Molecular Formula: C₁₇H₁₅NO₂
- Key Differences: Substitution: Methoxy group at position 10 of the dibenzoazepine. This modification could lead to divergent biological targets, such as serotonin receptors, compared to the triazolobenzothiazole-containing compound .
Modifications in the Triazolobenzothiazole Moiety
a. 5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine
- Molecular Formula : C₂₅H₂₁N₃O₂S₂
- Key Differences :
b. 3-(4′-Pyridyl)-6-aryl-triazolo[3,4-b][1,3,4]thiadiazoles
- Representative Example : 3-(4′-Pyridyl)-6-(4-chlorophenyl)-triazolo[3,4-b][1,3,4]thiadiazole
- Key Differences :
- Core Structure: Triazolothiadiazole instead of triazolobenzothiazole.
- Impact : The thiadiazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. These compounds exhibit antimicrobial activity (e.g., inhibition of S. aureus at ~0.01% concentration), suggesting the target compound may share similar biological profiles but with altered potency due to the benzothiazole system .
Pharmacological and Physicochemical Properties
Notes:
- The target compound’s triazolobenzothiazole group may confer antioxidant activity via the sulfur atom’s redox activity.
- Dibenzoazepine derivatives with electron-donating groups (e.g., methoxy) show enhanced CNS penetration, while electron-withdrawing groups (e.g., nitro) may limit bioavailability .
Biological Activity
The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅N₃OS
- Molecular Weight : 295.38 g/mol
Anticancer Activity
Recent studies indicate that compounds derived from the dibenzo[b,f]azepine framework exhibit significant anticancer properties. Notably, a related compound demonstrated selective inhibition of SIRT2 (NAD+-dependent deacetylase), which is implicated in various cancers. The SIRT2 inhibitor showed an IC50 of 18 μM and effectively induced cell cycle arrest in MCF-7 breast cancer cells by hyperacetylating α-tubulin without affecting H3-K9 acetylation .
| Compound | SIRT2 IC50 (μM) | SIRT1 Inhibition (%) at 100 μM |
|---|---|---|
| Compound 8 | 18 | 11 |
| Salermide | - | Moderate |
| Sirtinol | - | Moderate |
Neuroprotective Effects
The dibenzo[b,f]azepine derivatives have been studied for their neuroprotective effects. They are structurally similar to known antidepressants like imipramine and clomipramine. These compounds have shown promise in modulating neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the triazole-benzothiazole moiety suggest potential activity against various bacterial strains. Further studies are required to elucidate the mechanisms and efficacy against specific pathogens.
Case Studies
Case Study 1: SIRT2 Inhibition
In a study evaluating the effects of a related dibenzo[b,f]azepine compound on MCF-7 cells:
- Objective : To assess the impact on cell proliferation and acetylation status.
- Results : The compound significantly reduced cell proliferation and induced hyperacetylation of α-tubulin at concentrations up to 50 μM.
Case Study 2: Neuroprotection in Animal Models
Animal studies have indicated that compounds with similar structures can protect neurons from oxidative stress. The administration of these compounds resulted in improved cognitive function in models of Alzheimer's disease.
Q & A
Basic Research Question
- NMR Spectroscopy : Confirms regiochemistry and substituent positioning (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups) .
- HPLC : Monitors reaction progress and purity (>95% required for pharmacological studies) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
How can researchers design derivatives to enhance bioactivity?
Advanced Research Question
- Substituent Modulation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro, halogen) to improve binding affinity .
- Scaffold Hybridization : Fuse with benzothiazole or pyrazolone moieties to enhance pharmacokinetic properties .
- Methodology : Use Suzuki coupling or nucleophilic aromatic substitution to introduce diverse substituents .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
- Assay Standardization : Validate cytotoxicity assays (e.g., MTT vs. resazurin) under consistent conditions (pH, incubation time) .
- Orthogonal Testing : Combine in vitro enzyme inhibition (e.g., COX-2) with in silico docking to confirm target specificity .
- Data Normalization : Account for variations in cell lines (e.g., HEK-293 vs. HeLa) by reporting IC₅₀ values relative to reference drugs .
What mechanistic insights exist for this compound’s biological targets?
Advanced Research Question
- Kinase Inhibition : Molecular docking studies suggest interactions with ATP-binding pockets of kinases (e.g., EGFR) via hydrogen bonding with triazole sulfur .
- Antimicrobial Activity : Disruption of bacterial membrane integrity via thiazole-mediated lipid peroxidation .
- Methodology : Pair MD simulations (e.g., GROMACS) with SPR assays to validate binding kinetics .
How to optimize reaction conditions to improve yield and purity?
Basic Research Question
- Catalysts : Use FeCl₃ (5 mol%) for Friedel-Crafts acylation to reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to prevent decomposition .
How can computational methods predict reactivity and stability?
Advanced Research Question
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cycloadditions .
- Molecular Dynamics (MD) : Simulate aqueous stability by analyzing hydrogen bonding networks with explicit solvent models .
- ADMET Prediction : Tools like SwissADME estimate logP and CYP450 interactions to prioritize stable analogs .
What purification methods are effective post-synthesis?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
- Centrifugation : Remove insoluble byproducts after acid-base workup .
How to conduct SAR studies for analogs of this compound?
Advanced Research Question
- Library Design : Synthesize 10–20 analogs with systematic substituent variations (e.g., halogens, alkyl chains) .
- Bioactivity Profiling : Test against a panel of targets (e.g., kinases, microbial strains) to identify pharmacophores .
- Statistical Analysis : Apply PCA or QSAR models to correlate substituent properties (e.g., Hammett σ) with activity .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Reagent Compatibility : Replace toxic reagents (e.g., POCl₃) with greener alternatives (e.g., T3P®) .
- Process Safety : Monitor exothermic reactions (e.g., cyclizations) using calorimetry to prevent thermal runaway .
- Yield Optimization : Implement flow chemistry for high-throughput intermediate synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
